2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Overview
Description
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.34 g/mol . This compound is known for its unique structural features, which include a formyl group, a methoxy group, and a sulfonate ester. It is used in various chemical research and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-6-methoxyphenyl 4-methylbenzenesulfonate.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Medicine: Investigated for potential pharmacological properties due to its structural features.
Industry: Applied in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6-methoxyphenol: Lacks the sulfonate ester group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl chloride group, which is more reactive than the sulfonate ester group.
2-Hydroxy-6-methoxyphenyl 4-methylbenzenesulfonate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.
Uniqueness
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is unique due to the presence of both a formyl group and a sulfonate ester group, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFTQDINHXGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314204 | |
Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-04-7 | |
Record name | NSC281248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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